![molecular formula C10H13ClO3S B1296649 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride CAS No. 80745-07-9](/img/structure/B1296649.png)
4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride
Overview
Description
4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride, also known as Mtr chloride, is a chemical compound with the empirical formula C10H13ClO3S . It has a molecular weight of 248.73 . This compound is used in peptide synthesis, particularly as a protecting group reagent for amines, especially the ω-amine in arginine .
Synthesis Analysis
The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is used to protect the ε-amino function of lysine . It can be readily removed with 0.15–0.3 M methanesulphonic acid in trifluoroacetic acid–thioanisole (9:1), but is completely resistant to hydrogenolysis or treatment with neat trifluoroacetic acid hydrogen chloride . Therefore, it can be used in the solution synthesis of methionine-containing peptides .
Molecular Structure Analysis
The SMILES string of this compound is COc1cc(C)c(c(C)c1C)S(Cl)(=O)=O
. This string represents the structure of the molecule in a linear format, which can be used to generate a 3D model of the molecule.
Chemical Reactions Analysis
The Mtr group is used to protect the ε-amino function of lysine and can be readily removed with methanesulphonic acid in trifluoroacetic acid–thioanisole . This makes it useful in the synthesis of peptides containing the guanidino group .
Physical And Chemical Properties Analysis
4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride has a melting point of 57-61 °C . It is sensitive to moisture and should be stored at -20°C . The compound has a sulfur content of 12.2-13.5% .
Scientific Research Applications
Protection of Guanidino Group in Amino Acids and Peptides
This compound is used to protect the guanidino group in an amino acid or a peptide . The protected guanidino group can easily be removed without affecting the amino acid or the peptide to be derived from the protected amino acid or peptide . This makes it useful in the synthesis of peptides containing the guanidino group .
Peptide Synthesis
4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride is used as a protecting group reagent for amines, especially ω-amine in arginine . It is used in peptide synthesis .
Production of Guanidino-Containing Peptides
This compound is used in a method for producing guanidino-containing peptides . The guanidino group of a guanidino-containing starting material is protected with this compound .
Use in Patent Applications
This compound has been mentioned in several patent applications for its use in protecting the guanidino group in amino acids and peptides .
Use in Chemical Reactions
4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride is used as a reagent in molecular internal amide and lactone reactions .
Use in Coupling Reactions
This compound is used as a coupling reagent in the synthesis of polynucleotides .
Mechanism of Action
Target of Action
The primary target of 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride, also known as 4-Methoxy-2,3,6-trimethylbenzene-1-sulfonyl chloride, is the ε-amino function of lysine . This compound is used as a protecting group reagent for amines, especially the ω-amine in arginine .
Mode of Action
This compound acts as a protecting group reagent . It binds to the ε-amino function of lysine, protecting it from reactions during peptide synthesis . This protection can be readily removed with 0.15–0.3 M methanesulphonic acid in trifluoroacetic acid–thioanisole (9:1), but is completely resistant to hydrogenolysis or treatment with neat trifluoroacetic acid hydrogen chloride .
Biochemical Pathways
The compound plays a crucial role in the synthesis of peptides , particularly those containing methionine . By protecting the ε-amino function of lysine, it allows for the successful synthesis of peptides like mastoparan X and chicken gastrin releasing peptide (c-GRP) .
Result of Action
The result of the action of 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride is the successful synthesis of peptides . By protecting the ε-amino function of lysine, it prevents unwanted reactions during synthesis, leading to the successful production of the desired peptide .
Action Environment
The action of 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride is influenced by the specific conditions of the peptide synthesis process. For example, the removal of the protecting group requires the presence of 0.15–0.3 M methanesulphonic acid in trifluoroacetic acid–thioanisole (9:1) . The compound is also noted to be moisture sensitive , indicating that the level of humidity in the environment could impact its efficacy and stability.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3S/c1-6-5-9(14-4)7(2)8(3)10(6)15(11,12)13/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLYVEYCCPEHLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)Cl)C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340236 | |
Record name | 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride | |
CAS RN |
80745-07-9 | |
Record name | 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxy-2,3,6-Trimethylbenzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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